

# isolinoic acid CAS number and chemical properties

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## Compound of Interest

Compound Name: *Isolinoic acid*

Cat. No.: *B164290*

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An In-depth Technical Guide to **Isolinoic Acid**: CAS Numbers, Chemical Properties, and Biological Roles

## Introduction

**Isolinoic acid** is a term that encompasses various positional and geometric isomers of linoleic acid. Linoleic acid itself is a polyunsaturated omega-6 fatty acid, crucial in numerous biological processes. It is an essential fatty acid for humans, meaning it must be obtained through diet. The most common isomer, and the one typically referred to as linoleic acid, is (9Z,12Z)-octadeca-9,12-dienoic acid. This guide provides a comprehensive overview of the CAS numbers of key isomers, detailed chemical properties, experimental protocols for their determination, and insights into the metabolic and signaling pathways involving linoleic acid.

## CAS Registry Numbers of Linoleic Acid and Its Isomers

The CAS number is a unique identifier for a chemical substance. Due to the existence of multiple isomers, "**isolinoic acid**" can refer to several compounds, each with a distinct CAS number.

Compound Name	Isomer Type	CAS Number
(9Z,12Z)-Octadeca-9,12-dienoic acid	cis-Linoleic Acid (Standard)	60-33-3[1][2]
(9Z,12E)-Octadecadienoic acid	Geometric Isomer	2420-42-0[3]
Rumenic acid (9Z,11E)-Octadecadienoic acid	Conjugated Linoleic Acid (CLA)	22880-03-1
Linoleic acid-d4	Deuterated Internal Standard	79050-23-0[4][5]

## Chemical and Physical Properties

The properties of the most common isomer of linoleic acid, (9Z,12Z)-octadeca-9,12-dienoic acid, are summarized below.

Property	Value
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>2</sub> [6][7]
Molecular Weight	280.45 g/mol [6][8]
IUPAC Name	(9Z,12Z)-octadeca-9,12-dienoic acid[1]
Appearance	Colorless to straw-colored oil/liquid[1][9]
Melting Point	-5 °C to -12 °C[1][10]
Boiling Point	229-230 °C at 16 mmHg (Decomposes at atmospheric pressure)[1][10][11]
Density	~0.902 g/cm <sup>3</sup> at 25 °C[2]
Solubility in Water	1.59 mg/L at 25 °C (Practically Insoluble)[9]
Solubility in Organic Solvents	Soluble in ethanol, ether, DMSO, dimethylformamide[5][9][12]

## Experimental Protocols

Detailed methodologies are critical for the accurate characterization and quantification of **isolinoic acids**.

## Determination of Melting Point (Capillary Method)

This protocol is adapted from standard methods for determining the melting point of fats and fatty acids which do not have a sharp melting point.<sup>[13]</sup>

- Principle: A small, solidified sample in a capillary tube is heated in a controlled liquid bath. The temperature at which the sample column begins to rise in the tube is recorded as the melting point.
- Procedure:
  - Sample Preparation: Melt the linoleic acid sample at a low temperature. Introduce a column of the molten sample (~10 mm long) into a capillary tube.
  - Solidification: Immediately chill the capillary tube by placing the end containing the sample against ice until the acid solidifies.
  - Conditioning: Place the capillary tube in a test tube and hold it in a refrigerator (4-10°C) for at least one hour to ensure complete crystallization.
  - Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
  - Measurement: Suspend the thermometer in the center of a beaker filled with water (or oil for higher temperatures), with the sample submerged. Heat the beaker gently and stir continuously. The rate of temperature increase should be slow, approximately 0.5°C per minute, as the expected melting point is approached.
  - Data Recording: Record the temperature at which the solidified fat column begins to move or rise in the capillary tube. This is the melting point.

## Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of linoleic acid in biological samples, a common requirement in metabolic research.[6][14][15]

- Principle: Fatty acids are extracted from a biological matrix, derivatized to form volatile esters (e.g., Fatty Acid Methyl Esters - FAMES), and then separated and quantified using GC-MS. A deuterated internal standard is used for accurate quantification.
- Procedure:
  - Sample Preparation & Lipid Extraction:
    - Homogenize the tissue or cell sample in methanol.
    - Add a known amount of deuterated internal standard (e.g., linoleic acid-d4).
    - Perform a lipid extraction using a solvent system like chloroform/methanol/water or iso-octane.[8]
  - Saponification (for total fatty acid analysis): To analyze fatty acids esterified in complex lipids, hydrolyze the lipid extract using a base (e.g., KOH in methanol) to release the free fatty acids.[14] Neutralize with acid afterward.
  - Derivatization: Convert the free fatty acids into volatile esters. A common method is methylation to form FAMES using  $\text{BF}_3$  in methanol.[3] Alternatively, for higher sensitivity with negative chemical ionization (NCI), derivatize with pentafluorobenzyl (PFB) bromide.[15]
  - GC-MS Analysis:
    - Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the derivatized sample (dissolved in a suitable solvent like iso-octane) into the GC.
    - Separation: Use a capillary column suitable for fatty acid ester analysis (e.g., a wax or specialized FAME column). Program the oven temperature with a gradient to separate the different fatty acids based on their boiling points and polarity.

- Detection: Use a mass spectrometer to detect and quantify the eluting compounds. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
- Quantification: Construct a standard curve using known concentrations of non-labeled linoleic acid standard. Quantify the linoleic acid in the sample by comparing its peak area to the peak area of the internal standard and referencing the standard curve.

## In Vitro Cell Migration Assay (Wound Healing / Scratch Assay)

This assay is used to study the effect of linoleic acid on cell motility.<sup>[16]</sup>

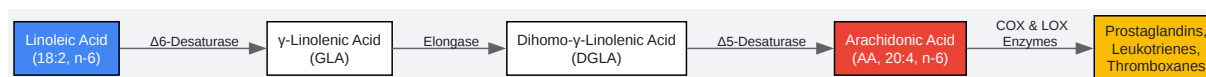
- Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.
- Procedure:
  - Cell Seeding: Plate cells in a multi-well plate and grow them until they form a confluent monolayer.
  - Serum Starvation (Optional): To reduce baseline migration, cells can be incubated in serum-free media for several hours before the assay.
  - Wound Creation: Use a sterile pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.
  - Treatment: Wash the wells with PBS to remove dislodged cells and then add media containing the desired concentration of linoleic acid (and appropriate vehicle controls).
  - Imaging: Place the plate on a microscope with a camera. Acquire images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
  - Analysis: Measure the width or area of the wound in the images from each time point. Calculate the rate of wound closure to determine the effect of linoleic acid on cell migration.

## Signaling and Metabolic Pathways

Linoleic acid is a precursor to a cascade of biologically active signaling molecules and is involved in various cellular signaling pathways.

## Metabolic Pathway to Arachidonic Acid and Eicosanoids

Linoleic acid is the parent compound of the omega-6 fatty acid family and is metabolized into arachidonic acid (AA), which is then converted into potent signaling molecules called eicosanoids (prostaglandins, thromboxanes, leukotrienes).<sup>[1][5][12]</sup>

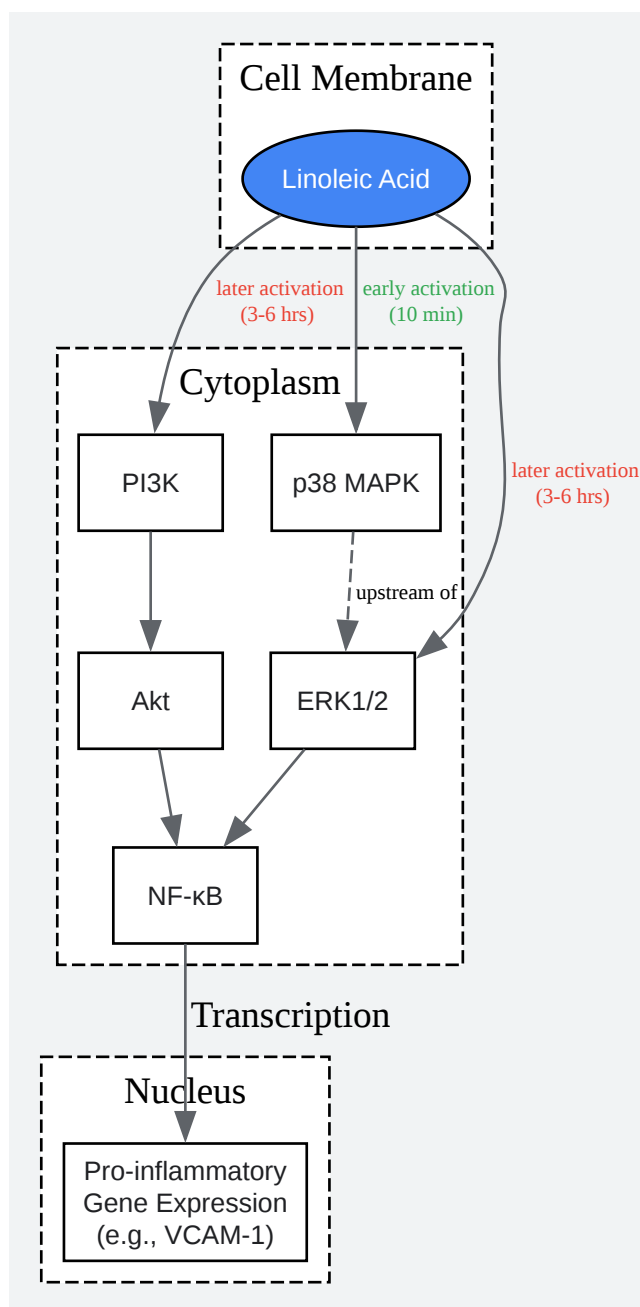


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Metabolism of Linoleic Acid to Eicosanoids.

## Pro-inflammatory Signaling Pathway

In certain contexts, such as in vascular endothelial cells, linoleic acid can induce pro-inflammatory responses by activating key intracellular signaling cascades.<sup>[2]</sup>

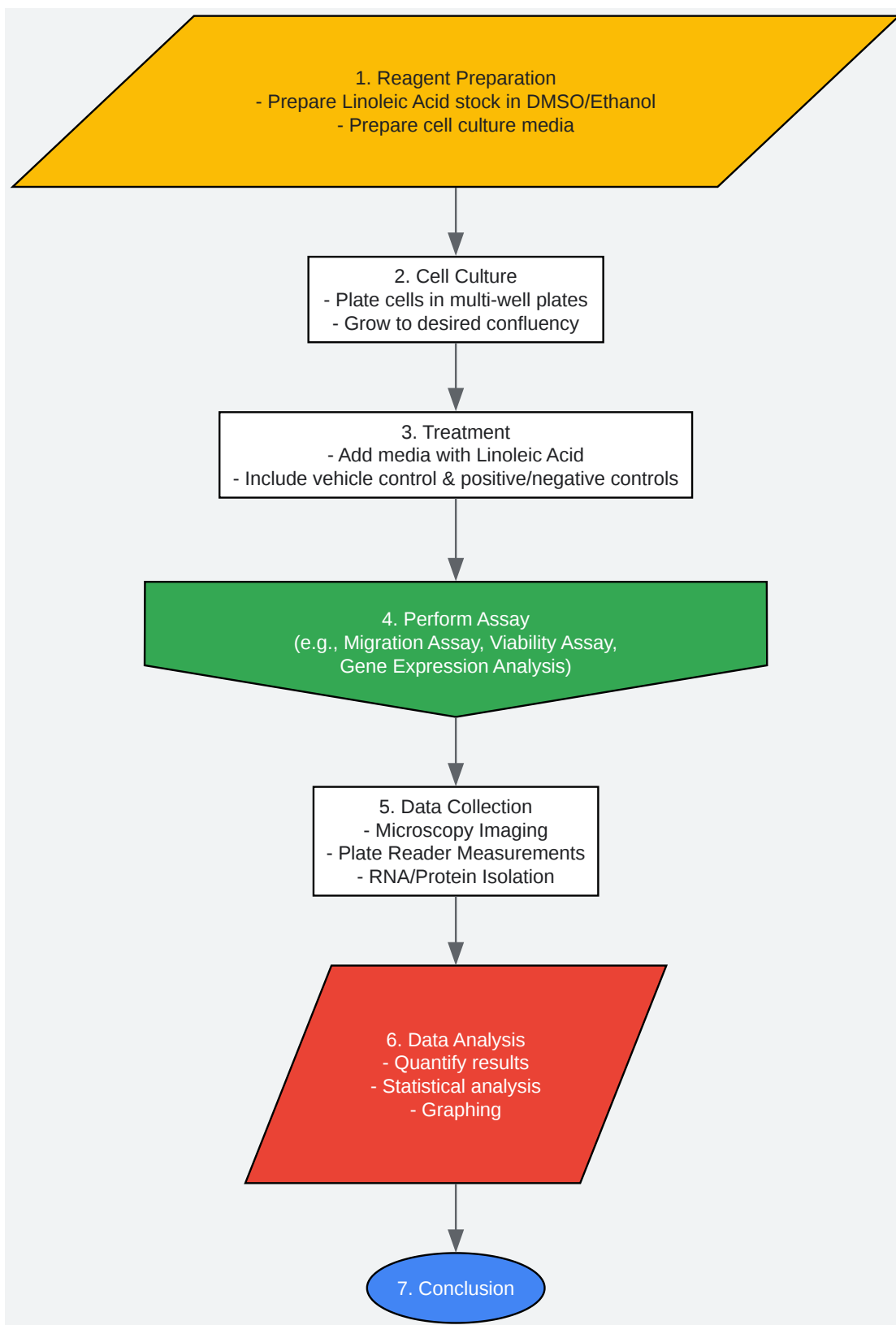


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Linoleic Acid-Induced Pro-inflammatory Signaling.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of linoleic acid on cellular processes in vitro.



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General Workflow for In Vitro Cellular Assays.



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